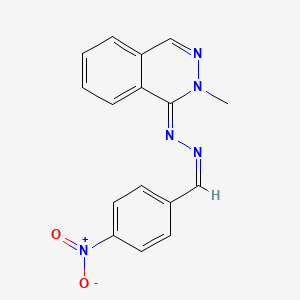
2-Chloro-5-nitrosopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-nitrosopyridine is an organic compound with the molecular formula C5H3ClN2O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a nitroso group at the fifth position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitrosopyridine typically involves multiple steps. One common method starts with the nitration of 2-chloropyridine to produce 2-chloro-5-nitropyridine. This intermediate is then subjected to reduction reactions to convert the nitro group to a nitroso group, yielding this compound .
Industrial Production Methods: Industrial production methods for this compound often involve the use of 2-amino-5-nitropyridine as a starting material. This compound undergoes diazotization followed by chlorination to produce this compound. The reaction conditions are optimized to ensure high yield and purity, with minimal byproducts .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-5-nitrosopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of aminopyridine derivatives.
Reduction Reactions: The nitroso group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form nitro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and other nucleophiles, typically under basic conditions.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or nitric acid are employed.
Major Products Formed:
Aminopyridine Derivatives: Formed through substitution reactions.
Amino Compounds: Resulting from reduction reactions.
Nitro Compounds: Produced via oxidation reactions.
Aplicaciones Científicas De Investigación
2-Chloro-5-nitrosopyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-nitrosopyridine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparación Con Compuestos Similares
2-Chloro-5-nitropyridine: Similar in structure but with a nitro group instead of a nitroso group.
2-Chloro-3-nitrosopyridine: Another derivative with the nitroso group at a different position.
2-Bromo-5-nitrosopyridine: A bromine-substituted analog with similar chemical properties.
Uniqueness: 2-Chloro-5-nitrosopyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. The presence of both chlorine and nitroso groups on the pyridine ring allows for diverse chemical transformations and interactions with biological targets .
Propiedades
Número CAS |
63064-02-8 |
|---|---|
Fórmula molecular |
C5H3ClN2O |
Peso molecular |
142.54 g/mol |
Nombre IUPAC |
2-chloro-5-nitrosopyridine |
InChI |
InChI=1S/C5H3ClN2O/c6-5-2-1-4(8-9)3-7-5/h1-3H |
Clave InChI |
SYKAICBPZUNKGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1N=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




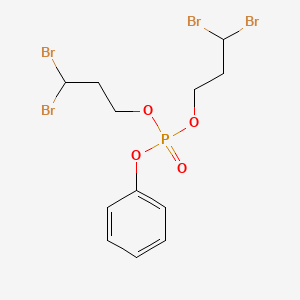

![S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine](/img/structure/B14501558.png)
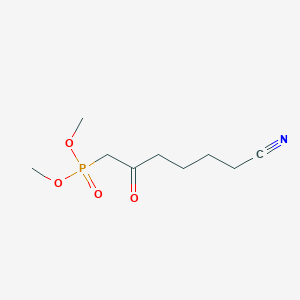
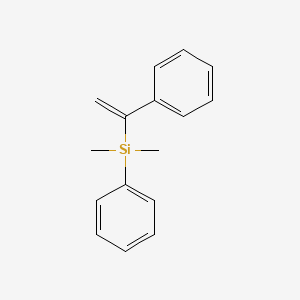

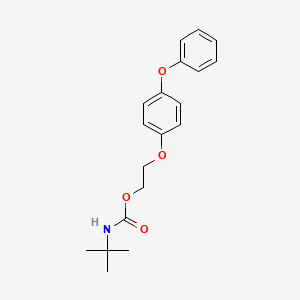
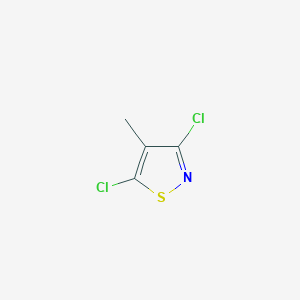

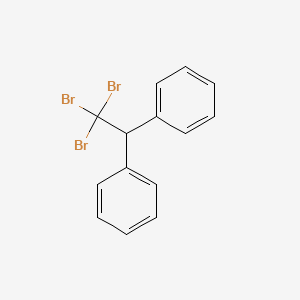
![4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine](/img/structure/B14501611.png)
